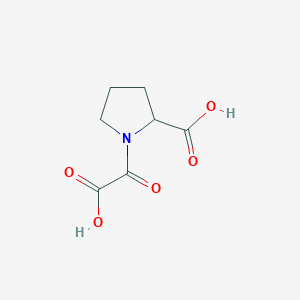
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid, also known as CPP, is a cyclic dipeptide that has gained significant attention in scientific research due to its unique properties. CPP is a non-proteinogenic amino acid that contains a proline ring and a pyrrolidine ring. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid is believed to enhance drug delivery through various mechanisms, including increasing the permeability of cell membranes, reducing the efflux of drugs from cells, and increasing the stability of drugs in the bloodstream. 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has also been shown to interact with the endocytic pathway, allowing it to enter cells and transport drugs to their desired location.
Biochemical and Physiological Effects:
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the body. It has been found to be stable in various physiological conditions, including in the presence of enzymes and in acidic environments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid offers several advantages for lab experiments, including its ability to enhance drug delivery and improve the solubility of hydrophobic drugs. However, its use as a cell-penetrating peptide is limited by its low transfection efficiency and the potential for cytotoxicity at high concentrations.
Direcciones Futuras
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has great potential for use in drug delivery systems and as a cell-penetrating peptide. Future research could focus on optimizing its delivery efficiency and exploring its potential use in targeted drug delivery. Additionally, further studies could investigate its potential use in gene therapy and its ability to transport nucleic acids across cell membranes.
Métodos De Síntesis
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid can be synthesized through various methods, including the reaction of N-carboxyanhydride of proline with amino acid esters or through the reaction of proline with carbonyldiimidazole. The latter method is more commonly used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential use in drug delivery systems, as it has been shown to improve the bioavailability of poorly soluble drugs. It has also been investigated for its ability to enhance the solubility of hydrophobic drugs in aqueous solutions. Additionally, 1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid has been studied for its potential use as a cell-penetrating peptide, as it can transport molecules across cell membranes.
Propiedades
Número CAS |
141724-22-3 |
|---|---|
Nombre del producto |
1-(Carboxycarbonyl)pyrrolidine-2-carboxylic acid |
Fórmula molecular |
C7H9NO5 |
Peso molecular |
187.15 g/mol |
Nombre IUPAC |
1-oxalopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-5(7(12)13)8-3-1-2-4(8)6(10)11/h4H,1-3H2,(H,10,11)(H,12,13) |
Clave InChI |
ULLHRTLURBDLBB-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(=O)O)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(=O)O)C(=O)O |
Sinónimos |
1-Pyrrolidineacetic acid, 2-carboxy--alpha--oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




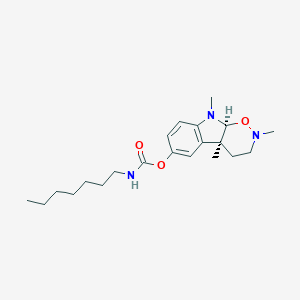

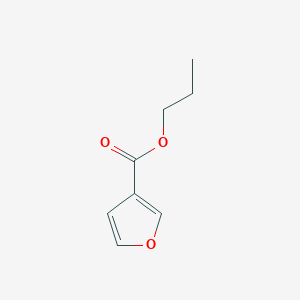
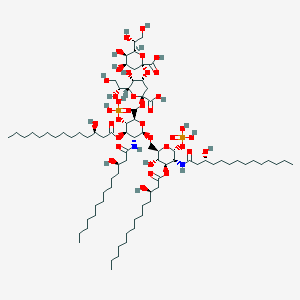

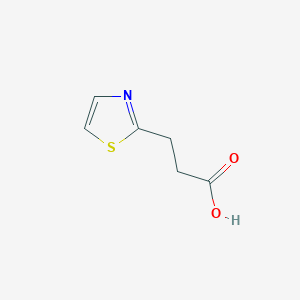
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
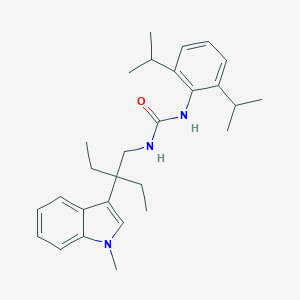
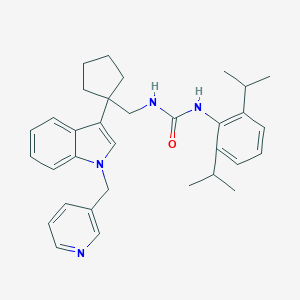
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
